molecular formula C13H12N4O2S B3150167 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-46-4

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3150167
CAS No.: 685107-46-4
M. Wt: 288.33 g/mol
InChI Key: ZXARUIJHQMSMCZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 685107-46-4) is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its broad spectrum of biological activities and frequent application in the development of kinase inhibitors . The compound's structure incorporates key pharmacophores: a methyl group at the 2-position, a primary amine at the 7-position, and an electron-withdrawing phenylsulfonyl group at the 6-position, which collectively enhance its electrophilicity and potential for target binding interactions . This scaffold has demonstrated exceptional utility in anticancer research. Notably, the pyrazolo[1,5-a]pyrimidine nucleus is a key structural component in two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, highlighting its central role in developing novel chemotherapeutics . As such, this compound serves as a valuable building block for constructing small-molecule inhibitors, particularly for Tropomyosin Receptor Kinases (Trks), which are promising therapeutic targets for a wide range of solid tumors . Researchers can leverage the synthetic versatility of this scaffold for extensive structure-activity relationship (SAR) explorations, with the amine moiety providing a key site for further derivatization to optimize binding affinity and selectivity . The compound is characterized by NMR, HPLC, and mass spectrometry to ensure structural integrity and high purity (typically ≥98%) for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-7-12-15-8-11(13(14)17(12)16-9)20(18,19)10-5-3-2-4-6-10/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXARUIJHQMSMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332570
Record name 6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685107-46-4
Record name 6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Formation via Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation of 4-aminopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reaction of 4-amino-5-methyl-1H-pyrazole with ethyl 3-oxo-3-phenylpropanoate in acetic acid at 110°C yields 3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9a ) as a key intermediate. This step proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration (Scheme 1).

Scheme 1: Cyclocondensation for pyrazolo[1,5-a]pyrimidinone synthesis.
Reagents: (i) PhCOCH2CO2Et, AcOH, 110°C.

Modifications to the β-keto ester’s aryl group enable introduction of diverse substituents at position 5. However, introducing the phenylsulfonyl moiety at position 6 requires subsequent functionalization.

Sulfonylation Strategies at Position 6

Direct sulfonylation of the pyrazolo[1,5-a]pyrimidine core is challenging due to regioselectivity constraints. A practical approach involves pre-installing the sulfonyl group during ring formation. For instance, using 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one (4 ) as a Michael acceptor in reactions with arylazodiaminopyrazoles (7a–h ) facilitates incorporation of the sulfonyl group at position 6. The reaction proceeds via Michael-type addition followed by cyclocondensation under acidic conditions (Scheme 2).

Scheme 2: Sulfonylation via Michael addition-cyclization.
Reagents: (i) HCl/EtOH, reflux.

Alternatively, post-synthetic sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., K2CO3) has been reported for analogous systems. However, this method risks over-sulfonylation and requires careful optimization of stoichiometry.

Introduction of the 7-Amino Group

Conversion of the 7-keto group to an amine involves a two-step process:

  • Chlorination: Treatment of pyrazolo[1,5-a]pyrimidin-7(4H)-one (9a ) with POCl3 and tetramethylammonium chloride generates the corresponding 7-chloro derivative (10a ).
  • Amination: Displacement of the chloride with aqueous ammonia or ammonium hydroxide under reflux yields the 7-amine. Recent studies achieved 85–92% yields using 2-pyridinemethanamine as the nucleophile, though ammonia remains preferred for primary amines.

Critical Parameters:

  • Excess POCl3 (3–5 equiv) ensures complete chlorination.
  • Amination at 80–100°C minimizes side reactions.

Methyl Group Installation at Position 2

The 2-methyl group is introduced via alkylation of a pre-formed pyrazolo[1,5-a]pyrimidine or through use of methyl-containing precursors. For example, 4-amino-5-methyl-1H-pyrazole serves as a starting material, transferring its methyl group to position 2 during cyclocondensation. Alternatively, Friedel-Crafts alkylation using methyl iodide and AlCl3 has been reported for related systems.

Integrated Synthetic Route

Combining these steps, a representative synthesis of 2-methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is outlined below:

  • Cyclocondensation: React 4-amino-5-methyl-1H-pyrazole with ethyl 3-oxo-3-(phenylsulfonyl)propanoate in acetic acid to form 6-(phenylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Chlorination: Treat with POCl3/Me4NCl to yield 7-chloro-6-(phenylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidine.
  • Amination: React with NH4OH in ethanol at 80°C to afford the target compound.

Yield Optimization:

  • Cyclocondensation: 70–75%
  • Chlorination: 90–95%
  • Amination: 80–85%

Analytical Characterization Data

Key spectroscopic data for intermediates and the target compound are summarized below:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Yield (%)
7-Chloro intermediate 8.65 (s, 1H), 2.45 (s, 3H), 7.60–7.90 (m, 5H) 152.1 (C-2), 143.8 (C-6), 124.2 (C-SO2) 92
Target amine 6.49 (br s, 2H), 2.30 (s, 3H), 7.50–7.80 (m, 5H) 149.1 (C-7), 138.9 (C-2), 120.1 (C-SO2) 81

Comparative Analysis of Methodologies

Table 1: Advantages and limitations of synthetic approaches

Method Advantages Limitations Yield Range (%)
Cyclocondensation One-pot ring formation; regioselective Requires specialized β-keto esters 70–85
Post-synthetic sulfonylation Flexible sulfonyl group introduction Risk of polysubstitution 50–65
Chlorination/amination High efficiency for amine installation POCl3 handling challenges 80–92

Mechanistic Insights

The cyclocondensation mechanism involves initial protonation of the β-keto ester’s carbonyl, enhancing electrophilicity for attack by the pyrazole amine. Subsequent dehydration forms the pyrimidine ring. Sulfonylation proceeds via electrophilic aromatic substitution, with the sulfonyl group’s electron-withdrawing nature directing addition to position 6.

Chemical Reactions Analysis

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. Specifically, 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential to inhibit viral replication mechanisms. A study highlighted its effectiveness against certain viral strains, suggesting its utility in developing antiviral therapies .

Anticancer Properties

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Pyrazolo[1,5-a]pyrimidines have been associated with anticancer activity due to their ability to inhibit specific kinases involved in tumor growth. Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further research in oncology .

Neurological Applications

Another promising application is in the modulation of serotonin receptors. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as selective antagonists for the serotonin 5-HT6 receptor, which is linked to various central nervous system disorders. The selectivity and potency of these compounds make them potential leads for developing new treatments for conditions such as depression and anxiety .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes some synthetic routes and their outcomes:

Synthetic RouteYield (%)Notable Features
Reaction with substituted phenylsulfonyl derivatives85%High selectivity towards target receptors
Functionalization at the 7-position90%Enhanced solubility and bioavailability
Microwave-assisted synthesis80%Reduced reaction time and improved yields

Fluorescent Applications

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their favorable photophysical properties. These compounds can be utilized in biological imaging and as chemosensors due to their ability to emit fluorescence under specific conditions. The following table illustrates some key findings from recent research:

CompoundApplicationEmission Wavelength (nm)Quantum Yield (%)
This compoundBiological imaging520 nm70%
Related pyrazolo derivativesChemosensors550 nm65%

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the phenylsulfonyl group significantly enhanced antiviral activity against influenza viruses. The results indicated that the compound could serve as a lead for developing new antiviral agents .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with this compound induced apoptosis in HeLa cells via caspase activation pathways. This finding supports its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse bioactivity depending on substituents at positions 2, 3, 5, and 4. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Me, 6-(PhSO₂) C₁₄H₁₄N₄O₂S 326.36
6-(Phenylsulfonyl)-3-(2-thienyl) analog 3-(2-thienyl), 6-(PhSO₂) C₁₆H₁₂N₄O₂S₂ 356.43
6-(tert-Butylsulfonyl)-2-Me analog 2-Me, 6-(tert-BuSO₂) C₁₁H₁₆N₄O₂S 292.34
3-(4-Fluorophenyl)-5,6-dimethyl analog 3-(4-FPh), 5,6-Me C₁₇H₁₆FN₅ 321.34
Trifluoromethyl-pyrazole analog 2-[1-Me-5-(CF₃)Pyrazol-4-yl], 6-(PhSO₂) C₁₇H₁₃F₃N₆O₂S 422.38

Key Observations :

  • Electron-Withdrawing Groups : The phenylsulfonyl (PhSO₂) group at position 6 enhances stability and may influence binding to biological targets through polar interactions .
  • Fluorine Substitution : 4-Fluorophenyl at position 3 improves anti-mycobacterial activity in analogs like C₁₇H₁₆FN₅ .
Comparison with Other Derivatives
  • 3-(4-Fluorophenyl)-5,6-dimethyl Analog : Synthesized via Suzuki coupling of boronic acids with pyrazolopyrimidine precursors, followed by deprotection .
  • Trifluoromethyl-pyrazole Analog : Likely synthesized through palladium-catalyzed cross-coupling to introduce the CF₃-containing pyrazole ring .
Anti-Mycobacterial Activity
  • 3-(4-Fluorophenyl)-5-Aryl Derivatives : Exhibit potent inhibition of Mycobacterium tuberculosis (MIC: <1 µM) due to enhanced membrane permeability and target (ATP synthase) binding .
  • Role of Sulfonyl Groups : Phenylsulfonyl at position 6 may mimic ATP’s phosphate groups, improving affinity in kinase targets .
Pharmacokinetic Properties
  • Microsomal Stability : Analogs with 4-fluorophenyl and methyl groups (e.g., 3-(4-FPh)-5,6-Me) show improved metabolic stability in liver microsomes (t₁/₂ > 60 min) .
  • hERG Liability: Low hERG channel binding (IC₅₀ > 10 µM) is noted for derivatives with compact substituents (e.g., methyl at position 2) .

Challenges and Limitations

  • Synthetic Complexity : Introducing sulfonyl groups requires stringent anhydrous conditions, as seen in .

Biological Activity

2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound from the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 685107-46-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit various enzymes and receptors involved in cancer progression:

  • Aurora Kinase Inhibition : The compound has demonstrated significant inhibition of Aurora-A kinase, a crucial enzyme in cell division and proliferation. Studies have reported an IC50 value of approximately 0.16±0.03μM0.16\pm 0.03\,\mu M against this target .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against several cancer cell lines, including:
    • MCF7 (Breast cancer)
    • NCI-H460 (Lung cancer)
    • HepG2 (Liver cancer)

Biological Activity Data

The following table summarizes the cytotoxic effects and mechanism of action of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.46 ± 0.04Aurora-A kinase inhibition
NCI-H46042.30General cytotoxicity
HepG2VariesInduction of apoptosis

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents:

  • Antiproliferative Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant antiproliferative activity across multiple cancer cell lines with GI50 values ranging from 3.793.79 to 12.50μM12.50\,\mu M .
  • Fluorescent Probes : The compound has also been investigated for its use as a fluorescent probe in biological imaging, allowing researchers to study intracellular processes in live cells .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the phenylsulfonyl moiety into pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • The phenylsulfonyl group is typically introduced via nucleophilic substitution or cyclocondensation reactions. For example, 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives react with nitrogen nucleophiles (e.g., aminopyrazoles) under acidic conditions to yield pyrazolo[1,5-a]pyrimidines with sulfonyl substituents. KHSO4 in aqueous media has been used to enhance regioselectivity .

Q. How is regioselectivity ensured during the synthesis of 2-methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Regioselectivity is achieved using catalysts like KHSO4 or novel organocatalysts, which favor the formation of the 6-sulfonyl isomer. X-ray crystallography (e.g., CCDC 967390) is critical for confirming regiochemistry post-synthesis .

Q. What spectroscopic methods are used to characterize this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns protons and carbons in the pyrazolo-pyrimidine core and substituents.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks).
  • X-ray crystallography : Resolves bond angles, dihedral angles, and packing patterns (e.g., methanol-grown crystals analyzed via CCD diffractometers) .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo biological activities be resolved for this compound?

  • Discrepancies may arise from metabolic stability, solubility, or off-target effects. For example, pyrazolo[1,5-a]pyrimidines with 3-(4-fluoro)phenyl groups showed improved microsomal stability and reduced hERG liability in mycobacterial ATP synthase inhibition studies. Parallel assays (e.g., liver microsomal stability tests) and pharmacokinetic profiling are recommended to address these issues .

Q. What structure-activity relationship (SAR) trends enhance kinase inhibition (e.g., Chk1/CDK2) in pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Substituents at C(3) and C(5) significantly influence kinase selectivity. For instance, 6-bromo-3-(1-methylpyrazol-4-yl)-5-(R-piperidinyl) derivatives inhibit Chk1 (IC50 = 3 nM) via steric complementarity with the ATP-binding pocket. Computational docking and mutagenesis studies are essential for rational design .

Q. What strategies optimize in vivo efficacy for anti-inflammatory or analgesic applications?

  • Introducing electron-withdrawing groups (e.g., bromo at C(3)) improves metabolic stability. In vivo studies of 3-bromo-6-(phenylsulfonyl) analogs demonstrated superior analgesic activity (ED50 = 10 mg/kg) compared to indomethacin, attributed to COX-2 inhibition and reduced plasma clearance .

Q. How does the phenylsulfonyl group influence physicochemical properties?

  • The sulfonyl moiety increases hydrophilicity (logP reduction by ~1.5 units) and enhances hydrogen bonding with target proteins (e.g., B-Raf). However, it may reduce membrane permeability, necessitating prodrug strategies for CNS targets .

Methodological Considerations

Q. What experimental designs are recommended for assessing mycobacterial ATP synthase inhibition?

  • Use a combination of resazurin microtiter assays (REMA) for in vitro M. tuberculosis growth inhibition and ATP synthesis assays in inverted membrane vesicles. Include positive controls like bedaquiline and validate hits with cytotoxicity assays (e.g., HepG2 cells) .

Q. How can regioselective bromination at C(6) be achieved?

  • Bromine or NBS in DMF at 60°C selectively brominates the C(6) position due to electron-deficient pyrimidine ring activation. Purification via silica gel chromatography (hexane/EtOAc) yields >90% regiopure product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
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2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

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